molecular formula C48H78O18 B12773062 Hispidacin CAS No. 82793-05-3

Hispidacin

Cat. No.: B12773062
CAS No.: 82793-05-3
M. Wt: 943.1 g/mol
InChI Key: VLJUKJIGOZEVIU-QZDXJYHNSA-N
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Preparation Methods

Hispidacin can be synthesized through several methods. One common approach involves the extraction of triterpenoid saponins from Medicago hispida . The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification steps like column chromatography to isolate the compound. Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities.

Chemical Reactions Analysis

Hispidacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of hispidacin involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit protein kinase Cβ, a serine/threonine kinase involved in various cellular processes . This inhibition can lead to the induction of apoptosis in cancer cells through both intrinsic and extrinsic apoptotic pathways. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Hispidacin can be compared with other triterpenoid saponins, such as glycyrrhizin and asiaticoside. While all these compounds share a similar triterpenoid structure, this compound is unique due to its specific molecular configuration and biological activities Glycyrrhizin, for example, is known for its anti-inflammatory and antiviral properties, while asiaticoside is recognized for its wound-healing and anti-aging effects

Properties

CAS No.

82793-05-3

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

[(6aR,6bS,8aS,10S,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3R,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-38-34(57)33(56)37(64-42(38)66-41-36(59)32(55)30(53)24(19-49)62-41)39(60)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)27(51)18-44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-59H,10-20H2,1-8H3/t21-,23+,24+,25?,26?,27-,28?,29-,30+,31+,32-,33+,34-,35+,36+,37-,38+,40-,41+,42+,44-,45-,46?,47+,48+/m0/s1

InChI Key

VLJUKJIGOZEVIU-QZDXJYHNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC4CC[C@]5(C(C4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@@H]7CC([C@H](C8)O)(C)C)C)C)C)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C)C)C)C)O)O)O)O)O

Origin of Product

United States

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